molecular formula C16H12Cl2N2O3S2 B2702687 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 898414-57-8

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2702687
CAS No.: 898414-57-8
M. Wt: 415.3
InChI Key: NGNLHZIWKQXNFI-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 898414-57-8) is a high-purity synthetic organic compound supplied for research and development applications. This benzothiazole derivative, with a molecular formula of C16H12Cl2N2O3S2 and a molecular weight of 415.3 g/mol, is a structurally significant compound featuring a chlorobenzothiazole moiety linked to a chlorobenzenesulfonylpropanamide chain . Benzothiazole derivatives are a critically important class of heterocyclic compounds known for their diverse pharmacological and biological activities . Research into structurally related N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has demonstrated significant in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus (NIDDM) models, with some compounds acting as potential inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . Furthermore, analogous sulfonamide-bearing compounds have shown promising antibacterial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, in preliminary in vitro studies . Other 1,3-benzothiazol-2-yl benzamides have been evaluated for their anticonvulsant activity and CNS effects in research settings, showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) screens without observed neurotoxicity in these studies . This reagent is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNLHZIWKQXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamidePseudomonas aeruginosa22

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, similar compounds have been tested against different cancer cell lines.

Case Study: Anticancer Screening
In a study evaluating the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines (MCF7), it was found that certain derivatives exhibited significant inhibitory effects on cell proliferation. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)
Standard Drug10
This compound8

This suggests that the compound could be a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

Table 3: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition Percentage (%)
This compoundCarbonic Anhydrase II75
Compound CAcetylcholinesterase68

These results indicate the compound's potential utility in treating conditions related to enzyme dysregulation.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The presence of the benzothiazole ring and sulfonyl group allows the compound to form strong interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

  • Structural Differences :
    • Replaces the 4-chlorobenzenesulfonyl-propanamide group with a 4-piperidinecarboxamide linked to an acetyl group.
    • Retains the 6-chloro-benzothiazole core.
  • Functional Implications :
    • The piperidine moiety introduces a basic nitrogen, improving water solubility compared to the sulfonyl group in the target compound.
    • The acetyl group may reduce metabolic stability due to susceptibility to hydrolysis.
  • Applications : Classified as an alkaloid, this compound likely exhibits neuroactive or antimicrobial properties, contrasting with the sulfonamide-based target molecule .

N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c)

  • Structural Differences :
    • Lacks the 6-chloro substitution on the benzothiazole ring.
    • Incorporates a 4-nitrobenzenesulfonyl group and additional indolyl-phenyl formamido substituents.
  • The indole moiety may confer π-π stacking interactions with aromatic residues in enzyme active sites.
  • Synthetic Notes: Reported in high yield (99.33%) with distinct FTIR peaks for NO₂ (1528 cm⁻¹) and SO₂N (1163 cm⁻¹), suggesting robust crystallinity .

N-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride

  • Structural Differences: Adds a dimethylaminoethyl group to the benzothiazole nitrogen. Lacks the 6-chloro substitution but retains the 4-chlorobenzenesulfonyl-propanamide chain.
  • Functional Implications: The dimethylaminoethyl group introduces a cationic charge at physiological pH, enhancing solubility and membrane interaction. The hydrochloride salt form improves bioavailability, making it suitable for in vivo studies.
  • Commercial Availability : Supplied globally by 13 vendors, including UBE Industries (Japan) and Medical Isotopes, Inc. (USA), indicating industrial relevance .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Implications
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide 6-Chloro-benzothiazole 4-Chlorobenzenesulfonyl-propanamide High lipophilicity; potential for sustained target engagement
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide 6-Chloro-benzothiazole Acetyl-piperidinecarboxamide Improved solubility; possible neuroactive alkaloid properties
N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c) Benzothiazole 4-Nitrobenzenesulfonyl, indolyl-phenyl formamido Enhanced reactivity; π-π stacking potential
N-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride Benzothiazole 4-Chlorobenzenesulfonyl-propanamide, dimethylaminoethyl (cationic) High bioavailability; commercial scalability

Research and Industrial Significance

The target compound’s dual chloro substitutions and sulfonamide linkage position it as a stable, lipophilic candidate for enzyme inhibition or antimicrobial applications. In contrast, analogs like 17c (nitro-substituted) or the dimethylaminoethyl derivative may prioritize solubility and charge-based interactions. The commercial availability of related compounds underscores their versatility in drug discovery pipelines .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H14ClN3O2S
  • Molecular Weight : 335.81 g/mol
  • CAS Number : 35607-93-3 .

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-benzothiazole derivatives with sulfonamide and propanamide moieties. The reaction conditions often include the use of polar solvents and bases such as potassium carbonate to facilitate nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed effective inhibition against various bacterial strains, suggesting a potential application in treating bacterial infections .

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer activity. In vitro studies demonstrated that compounds similar to this compound could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Benzothiazole derivatives have been linked to anticonvulsant activity in animal models, indicating that they may offer protective benefits against neurodegenerative diseases . The protective index of related compounds was measured with promising results in seizure models.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Activity : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Research Findings Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cells
NeuroprotectivePotential anticonvulsant activity

Q & A

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide, and how do reaction conditions impact yield and purity?

Methodological Answer:

  • Step 1 : Prepare the benzothiazole core via cyclization of 2-amino-6-chlorobenzothiazole derivatives. Use chloroacetyl chloride or propanoyl chloride in dioxane with triethylamine as a base for amide bond formation .
  • Step 2 : Introduce the 4-chlorobenzenesulfonyl group via nucleophilic substitution. Optimize stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and temperature (20–25°C) to minimize side reactions .
  • Critical Conditions : Monitor reaction progress via TLC (e.g., Rf = 0.74 in ACN:MeOH 1:1) . Recrystallize from ethanol-DMF mixtures to enhance purity (>98% by HPLC) .

Q. Which spectroscopic techniques are prioritized for structural validation, and what key spectral markers distinguish this compound?

Methodological Answer:

  • FTIR : Identify NH stretches (3140–3550 cm⁻¹), C=O (1621–1637 cm⁻¹), SO₂ (1330–1340 cm⁻¹), and C-Cl (693 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aryl protons (6.46–8.2 ppm), NH signals (4.21 ppm, broad) .
    • ¹³C NMR : Benzothiazole carbons (148–153 ppm), sulfonyl-attached carbons (55–60 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 466.0991 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

  • Step 1 : Standardize assay conditions (e.g., cell lines, dosage, incubation time). For example, inconsistencies in IC₅₀ values may arise from variations in KPNB1 inhibition protocols .
  • Step 2 : Validate purity (>98% by HPLC) and confirm solubility profiles (e.g., DMSO stock solutions) to exclude formulation artifacts .
  • Step 3 : Use orthogonal assays (e.g., enzymatic vs. cell-based) to corroborate activity. Cross-reference with crystallographic data (SHELX-refined structures) to identify conformation-dependent activity .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like KPNB1. Prioritize the benzothiazole and sulfonyl moieties for binding affinity analysis .
  • QSAR Modeling : Incorporate electronic descriptors (e.g., Hammett σ for chloro substituents) and steric parameters to predict activity trends. Validate with synthesized analogs (e.g., fluoro/methyl substitutions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of key hydrogen bonds (e.g., NH…O=S interactions) .

Q. How does crystallographic data inform molecular interactions and stability?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) and SHELXL for refinement. Focus on torsion angles between the benzothiazole and sulfonyl groups to identify conformational flexibility .
  • Key Interactions : Analyze π-π stacking (benzothiazole-phenyl distance ~3.5 Å) and hydrogen bonds (e.g., NH…O=C) in the crystal lattice. These interactions correlate with thermal stability (mp = 279–281°C) .
  • Twinned Data : Apply SHELXD for phase correction in cases of pseudo-merohedral twinning, common in sulfonamide derivatives .

Q. What formulation strategies enhance solubility and bioavailability of sulfonamide-containing analogs?

Methodological Answer:

  • Co-Solvents : Use DMSO:water (1:9) for in vitro studies. For in vivo, employ cyclodextrin-based nanoencapsulation to improve aqueous solubility .
  • Prodrug Design : Introduce morpholine or piperazine substituents via Suzuki coupling to increase lipophilicity (logP optimization) .
  • Stability Testing : Monitor hydrolytic degradation (pH 7.4 buffer, 37°C) via LC-MS. Protect light-sensitive groups (e.g., nitrobenzenesulfonyl) with amber glassware .

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